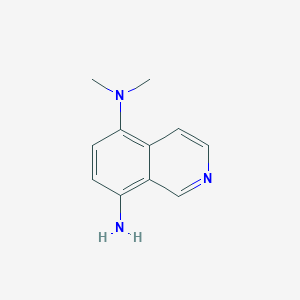

5-N,5-N-dimethylisoquinoline-5,8-diamine

Description

General Context of Isoquinoline (B145761) Derivatives in Contemporary Chemical Sciences

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. amerigoscientific.com This structural motif is not merely a chemical curiosity; it forms the backbone of a vast number of natural and synthetic compounds with profound importance in science and industry. amerigoscientific.comnih.gov In medicinal chemistry, the isoquinoline scaffold is considered a "privileged structure" because its framework is a recurring feature in a multitude of compounds with diverse and potent biological activities. nih.govnih.gov

Isoquinoline derivatives are found extensively in nature, particularly in plant alkaloids. amerigoscientific.comthieme-connect.de Prominent examples include papaverine, a vasodilator, and morphine, a potent analgesic. thieme-connect.de The therapeutic applications of isoquinoline-based compounds are extensive, spanning treatments for cancer, microbial infections, inflammation, and cardiovascular diseases. amerigoscientific.comnih.govwisdomlib.org Beyond pharmaceuticals, these derivatives are integral to materials science, where they are investigated for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and conductive polymers. amerigoscientific.comnumberanalytics.comacs.org The versatility of the isoquinoline core allows for chemical modifications that fine-tune its electronic and physical properties, making it a valuable building block for advanced materials. amerigoscientific.comnumberanalytics.com

Table 1: Examples of Bioactive Isoquinoline Derivatives

| Compound | Class | Noted Biological/Medical Application |

|---|---|---|

| Papaverine | Natural Alkaloid | Vasodilator, smooth muscle relaxant. thieme-connect.de |

| Berberine | Natural Alkaloid | Broad-spectrum antimicrobial and anti-inflammatory agent. amerigoscientific.com |

| Noscapine | Natural Alkaloid | Antitussive; investigated for anticancer properties by disrupting microtubules. amerigoscientific.com |

| Emetine | Natural Alkaloid | Amoebicide; exhibits potent anticancer activity. amerigoscientific.comthieme-connect.de |

| Quinapril | Synthetic Derivative | Antihypertensive agent (ACE inhibitor). wikipedia.org |

| Saquinavir | Synthetic Derivative | Antiretroviral agent for HIV treatment. |

Significance and Research Landscape of Diaminoisoquinoline Systems

Within the broad family of isoquinolines, diaminoisoquinoline systems—those containing two amino groups—have attracted significant research interest due to their unique chemical properties and potential therapeutic applications. The positions and nature of the amino substituents can dramatically influence the molecule's ability to interact with biological targets.

A particularly compelling area of current research involves 1,3-diaminoisoquinoline (B156205) derivatives as potential treatments for myotonic dystrophy type 1 (DM1). nih.govd-nb.info DM1 is a genetic disorder caused by an expanded CUG repeat in the DMPK gene transcript, which sequesters essential RNA-processing proteins. nih.govd-nb.infomdpi.com Researchers have developed a dimeric 1,3-diaminoisoquinoline derivative, JM642, which has been shown to bind to these toxic CUG repeat RNAs. nih.govnih.gov This binding competitively displaces the sequestered proteins, rescuing mis-splicing events that are a hallmark of the disease. nih.govd-nb.info Studies in both cell and mouse models of DM1 have demonstrated that this compound can correct disease-related splicing defects, highlighting the therapeutic potential of the diaminoisoquinoline scaffold. nih.govd-nb.info

The research landscape also includes the synthesis and study of other diaminoisoquinoline isomers for various purposes. Synthetic routes have been developed for compounds such as isoquinoline-5,8-diamine (B3184429), which serves as a foundational structure for more complex derivatives.

Historical Perspectives on Isoquinoline-Based Chemical Synthesis Methodologies

The journey of isoquinoline chemistry began with its first isolation from coal tar in 1885. thieme-connect.de Following its discovery, chemists developed several elegant and robust methods for the synthesis of the isoquinoline core, many of which are still fundamental to organic chemistry today. These named reactions allow for the construction of the bicyclic system from simpler acyclic precursors.

The Bischler-Napieralski reaction , first reported in 1893, is a widely used method that involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com The Pomeranz–Fritsch reaction , also from 1893, provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgchemistry-reaction.comthermofisher.com Another cornerstone is the Pictet–Spengler reaction (1911), which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgnrochemistry.comnumberanalytics.comthermofisher.com These foundational methods have been refined over the past century but remain central to the synthesis of this important class of compounds.

Table 2: Foundational Isoquinoline Synthesis Reactions

| Reaction Name | Year Discovered | General Description |

|---|---|---|

| Bischler-Napieralski Reaction | 1893 | Intramolecular cyclization of a β-arylethylamide using a dehydrating acid catalyst (e.g., POCl₃) to form a 3,4-dihydroisoquinoline. wikipedia.orgjk-sci.comyoutube.com |

| Pomeranz–Fritsch Reaction | 1893 | Acid-catalyzed reaction of a benzaldehyde and a 2,2-dialkoxyethylamine to form an isoquinoline. wikipedia.orgwikipedia.orgthermofisher.com |

| Pictet–Spengler Reaction | 1911 | Condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure, to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.comthermofisher.com |

Overview of Current Academic Research Trajectories for 5-N,5-N-dimethylisoquinoline-5,8-diamine and Related Analogues

While this compound itself is commercially available as a research chemical, extensive academic literature focusing specifically on its synthesis and applications is not prominent. bldpharm.comaccelachem.com However, its structure points to active areas of research centered on its core features: the diamino system and substitution at the 5 and 8 positions of the isoquinoline ring.

Current research trajectories for related analogues are primarily focused on therapeutic applications. The most significant is the aforementioned development of diaminoisoquinoline derivatives for myotonic dystrophy. nih.govd-nb.info The lead compound in that research, JM642, is a dimeric molecule built from two 1,3-diaminoisoquinoline units that also feature a substituent at the C5 position. nih.govnih.gov This work underscores a clear trajectory for diaminoisoquinoline systems as RNA-targeting agents.

Table 3: Research Findings on a Key Diaminoisoquinoline Analogue

| Compound Analogue | Research Focus | Key Findings |

|---|---|---|

| JM642 (A dimeric 5-substituted-1,3-diaminoisoquinoline) | Therapeutic for Myotonic Dystrophy Type 1 (DM1) | Binds to toxic expanded CUG repeat RNA in DM1. nih.govd-nb.info |

| Rescues disease-related pre-mRNA mis-splicing in cell and mouse models. nih.govd-nb.info | ||

| Disrupts the formation of ribonuclear foci, a cellular hallmark of DM1. nih.govd-nb.info |

Research into other 5,8-substituted isoquinolines is also ongoing. For example, studies have explored the synthesis of 5,8-dihydroxyisoquinoline skeletons as part of natural product synthesis. Additionally, the synthesis of various amino isoquinolin-5,8-dione derivatives has been pursued, with these compounds being evaluated for their cytotoxic activities. This body of work indicates a continued academic interest in functionalizing the benzene portion of the isoquinoline ring system, particularly at the 5 and 8 positions, to modulate biological activity. The compound this compound represents a scaffold that fits squarely within these ongoing research efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-N,5-N-dimethylisoquinoline-5,8-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-4-3-10(12)9-7-13-6-5-8(9)11/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQUMGOASNPGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=CN=CC2=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 N,5 N Dimethylisoquinoline 5,8 Diamine and Its Analogues

Strategic Approaches to the Isoquinoline (B145761) Core Construction

The formation of the bicyclic isoquinoline scaffold is the foundational step in the synthesis of its derivatives. A variety of classical and modern synthetic reactions are employed to build this heterocyclic system, each offering distinct advantages in terms of substrate scope and potential for functionalization.

Classical and Contemporary Cyclization Reactions for Isoquinoline Ring Formation

Several named reactions have become standard methods for isoquinoline synthesis, relying on the cyclization of substituted benzene (B151609) precursors. quimicaorganica.org

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide. wikipedia.orgpharmaguideline.com The process typically uses a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.orgorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized (aromatized) using a catalyst such as palladium on carbon (Pd/C) to yield the fully aromatic isoquinoline. quimicaorganica.orgpharmaguideline.com The reaction is an intramolecular electrophilic aromatic substitution and is therefore most effective when the benzene ring of the β-arylethylamide contains electron-donating groups. quimicaorganica.orgpharmaguideline.com

Pictet-Spengler Reaction : This reaction produces a 1,2,3,4-tetrahydroisoquinoline (B50084) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. organicreactions.orgwikipedia.org The initial condensation forms an imine, which then undergoes an intramolecular electrophilic attack on the aromatic ring. quimicaorganica.org Like the Bischler-Napieralski reaction, this cyclization is favored by electron-rich aromatic rings. pharmaguideline.com The resulting tetrahydroisoquinoline requires a subsequent oxidation step to form the aromatic isoquinoline. quimicaorganica.org

Pomeranz-Fritsch Reaction : This method directly yields the isoquinoline ring system through the acid-catalyzed cyclization of a benzalaminoacetal, which is a Schiff base formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.org The reaction is typically promoted by strong acids like sulfuric acid. thermofisher.comorganicreactions.org A key advantage of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that are difficult to obtain via other classical methods. organicreactions.org Modifications to this reaction, such as the Schlittler-Müller variant, use a benzylamine (B48309) and glyoxal (B1671930) semiacetal to afford C1-substituted isoquinolines. thermofisher.comacs.org

Table 1: Overview of Classical Isoquinoline Synthesis Reactions

| Reaction Name | Starting Materials | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, reflux | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Advanced Synthetic Innovations for Functionalized Isoquinolines

Modern organic synthesis has introduced a variety of advanced methods for constructing functionalized isoquinolines, often leveraging transition-metal catalysis to achieve high efficiency and regioselectivity. These methods provide powerful alternatives to classical reactions.

Transition-metal-catalyzed reactions, particularly those involving rhodium (Rh), ruthenium (Ru), palladium (Pd), and copper (Cu), have become prominent. researchgate.netnih.govscnu.edu.cn A common strategy is the C-H activation/annulation of benzamides or related compounds with alkynes. nih.gov For instance, Rh(III)-catalyzed annulation of aryl amides with alkynes provides a direct route to isoquinolone derivatives, which can be further transformed into highly functionalized isoquinolines. nih.gov These reactions are valued for their atom economy and ability to proceed under mild conditions. researchgate.net Rhodium catalysts are particularly effective due to their ability to activate C-H bonds in substrates containing various directing groups. researchgate.net Other innovative approaches include cascade reactions that form multiple bonds in a single operation, providing rapid access to complex isoquinoline scaffolds. nih.gov

Table 2: Examples of Modern Isoquinoline Synthesis Methods

| Catalyst/Method | Reactants | General Outcome |

|---|---|---|

| Rhodium(III) Catalysis | Aryl hydroxamate, Alkyne | C-H activation/annulation to form isoquinolones |

| Ruthenium(II) Catalysis | Aromatic ketoxime, Alkyne | Regioselective cyclization to form substituted isoquinolines |

| Copper(II) Catalysis | Hydrazine adduct, Activated alkyne | Annulation via ortho C-H activation to form isoquinolines |

Introduction and Derivatization of the 5,8-Diamine Moiety

Once the isoquinoline core is established, the next critical phase is the introduction of the two amine functions at the C-5 and C-8 positions of the benzene portion of the ring system.

Direct Amination Reactions and Their Scope

Directly installing an amino group onto an aromatic C-H bond is a challenging but highly desirable transformation. For isoquinolines, direct amination is often difficult and can result in mixtures of products. The Chichibabin reaction, a classical method for aminating heterocycles, typically results in amination at the C-1 position of isoquinoline when using potassium amide in liquid ammonia. thieme-connect.de

However, direct amination on the benzene ring can be achieved if the ring is sufficiently activated. For example, the presence of a nitro group can facilitate oxidative nucleophilic substitution of a hydrogen atom. researchgate.net Another approach involves the amination of isoquinoline-N-oxides. Treatment of an isoquinoline-N-oxide with an activating agent like triflic anhydride, followed by reaction with an amine, can lead to the introduction of an amino group, although this typically favors the C-1 or C-2 positions. researchgate.net Cobalt-catalyzed C-H/N-H bond functionalization has also been reported for the synthesis of 1-aminoisoquinolines from aryl amidines. organic-chemistry.org

Reductive Amination Pathways for Amine Formation

An indirect yet powerful route to the 5,8-diamine functionality involves the reduction of precursor functional groups. A common strategy is the synthesis and subsequent reduction of an isoquinoline-5,8-dione (B3342986).

The isoquinoline-5,8-dione scaffold can be prepared by the oxidation of various precursors, such as 5,8-dimethoxyisoquinoline (B6204768) or isoquinoline-5,8-diamine (B3184429) itself. thieme-connect.de For instance, the oxidation of 8-amino-4,7-dimethoxy-6-methylisoquinoline with Fremy's salt yields the corresponding p-quinone (isoquinoline-5,8-dione). clockss.org Once the dione (B5365651) is formed, it can be converted to the 5,8-dihydroxyisoquinoline via reduction. clockss.org

A more direct pathway to the diamine would involve the reduction of a 5,8-dinitroisoquinoline. The nitration of isoquinoline typically yields 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. Further nitration could potentially install a second nitro group, which could then be reduced simultaneously, for example, using stannous chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation. nih.govresearchgate.net Reductive amination can also refer to the conversion of a ketone to an amine using an amine source and a reducing agent. organic-chemistry.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) provides a reliable method for introducing an amine group by displacing a leaving group, typically a halide, from an activated aromatic ring. wikipedia.orglibretexts.org In the isoquinoline system, the pyridine (B92270) ring is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. iust.ac.ir However, the benzene ring can undergo SₙAr if it is activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

For the synthesis of a 5,8-diaminoisoquinoline derivative, a possible route would start with a di-halogenated isoquinoline, such as 5,8-dibromoisoquinoline. The presence of an activating group, such as a nitro group, would be necessary to facilitate the substitution. For example, the synthesis of 7-anilino-5,8-dimethylisoquinolines has been achieved via a palladium-catalyzed coupling reaction of 7-bromo-5,8-dimethylisoquinoline with various anilines. clockss.org Similarly, the synthesis of a 1,3-diaminoisoquinoline (B156205) derivative has been accomplished via Buchwald-Hartwig cross-coupling. d-nb.info While direct substitution at C-5 and C-8 without activation is difficult, the presence of electron-withdrawing groups can make this pathway viable. nih.gov

N-Alkylation Strategies for Selective Dimethylation at Position 5

Achieving selective N,N-dimethylation of a primary aromatic amine in the presence of other reactive sites, such as the second amino group in a diaminoisoquinoline precursor, presents a significant synthetic challenge. Traditional methods often employ harsh and toxic reagents like methyl iodide or dimethyl sulfate, which can lead to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts, resulting in poor selectivity and difficult purification. nih.govunive.it Modern synthetic chemistry has focused on developing more selective and efficient protocols.

One prominent strategy is reductive amination. This method involves the reaction of the primary amine with an excess of formaldehyde (B43269) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the N,N-dimethylated product. This approach is highly efficient and atom-economical, with water being the primary byproduct. nih.govacs.org Various catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, heterogeneous catalysts like ruthenium on carbon (Ru/C) have demonstrated excellent activity and selectivity for the N,N-dimethylation of a broad spectrum of aromatic and aliphatic primary amines using formaldehyde. nih.govacs.orgchemrxiv.org This method's operational simplicity and the easy recovery of the catalyst make it an attractive option for industrial applications. nih.gov

Another effective approach utilizes greener methylating agents such as dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable reagent that can selectively methylate amines. unive.itacs.org The reaction is often catalyzed by onium salts, particularly phosphonium (B103445) salts, or by zeolites. unive.itacs.org When reacting with primary aromatic amines, DMC can achieve high selectivity for either mono-N-methylation or N,N-dimethylation depending on the reaction conditions and catalyst used. unive.itacs.org For example, the use of phosphonium iodide as a catalyst in solvent-free conditions can drive the reaction towards excellent yields of the N,N-dimethyl derivative. acs.org The mechanism is believed to involve the formation of carbamate (B1207046) intermediates, which influences the high selectivity observed. unive.it

The table below summarizes various catalytic systems and reagents used for the selective N,N-dimethylation of aromatic amines, which are applicable to the synthesis of 5-N,5-N-dimethylisoquinoline-5,8-diamine from its primary diamine precursor.

| Catalyst/Reagent System | Methyl Source | Key Features | Typical Yields |

|---|---|---|---|

| Ru/C | Formaldehyde (aq.) | Heterogeneous, reusable catalyst; mild conditions; water is the only byproduct. nih.govchemrxiv.org | Good to Excellent (up to 96%) nih.gov |

| Triphenylphosphonium iodide | Dimethyl Carbonate (DMC) | Solvent-free conditions; high selectivity for dimethylation. acs.org | Good to Excellent (84-95%) acs.org |

| Faujasite Zeolites (X- and Y-type) | Dimethyl Carbonate (DMC) | High selectivity for mono-methylation, but can be tuned. unive.it | High selectivity (92-98% for mono-methyl) unive.it |

| Cu/Al₂O₃ | para-Formaldehyde | Heterogeneous catalyst derived from layered double hydroxides. acs.org | Good yields acs.org |

Green Chemistry Principles Applied to the Synthesis of Diaminoisoquinolines

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like diaminoisoquinolines to minimize environmental impact and enhance safety. This involves the use of non-toxic reagents, renewable catalysts, alternative energy sources, and solvent-free reaction conditions.

As discussed in the previous section, the use of dimethyl carbonate (DMC) and formaldehyde as methylating agents represents a significant green advancement over traditional alkyl halides. nih.govunive.it DMC is a benign reagent, and reductive amination with formaldehyde produces only water as a byproduct, adhering to the principles of atom economy and waste prevention. nih.govsemanticscholar.org

The development of heterogeneous catalysts, such as metal nanoparticles supported on carbon or zeolites, is another cornerstone of green synthesis. nih.govunive.it These catalysts are highly efficient, can be easily separated from the reaction mixture by simple filtration, and can be reused multiple times without significant loss of activity, which reduces waste and cost. semanticscholar.org

Alternative energy sources are also employed to enhance reaction efficiency and reduce energy consumption. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.org For isoquinoline synthesis, microwave irradiation has been shown to dramatically reduce reaction times for key reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, enabling the rapid production of compound libraries. organic-chemistry.org Similarly, ultrasonic irradiation has been successfully used in the multicomponent synthesis of tetrahydroquinolines, improving yields and shortening reaction times from hours to minutes.

Furthermore, conducting reactions under solvent-free conditions is a primary goal of green chemistry. The phosphonium salt-catalyzed N,N-dimethylation with DMC, for example, can be performed effectively without a solvent, which eliminates the environmental and safety hazards associated with volatile organic compounds. acs.org

Preparation of Homodimeric and Heterodimeric Isoquinoline Systems

Diaminoisoquinolines are valuable precursors for the synthesis of more complex molecular architectures, such as homodimers and heterodimers. These dimeric structures, where two isoquinoline units are linked together, are of interest in drug discovery as they can interact with multiple biological targets or binding sites.

A key synthetic strategy for creating these dimers involves the reaction of isoquinolinequinones with symmetrical diamines. The formation of homodimers, which consist of two identical anilinoisoquinolinequinone fragments, can be achieved through a sequence of two oxidative amination reactions. For example, reacting an isoquinolinequinone with a diamine like 4,4′-diaminodiphenylmethane can yield a homodimer where the two isoquinoline units are connected by the diamine linker.

The reaction proceeds stepwise. The first oxidative amination yields a monoaminated intermediate, where one amino group of the linker has reacted with an isoquinolinequinone molecule. This intermediate is itself a valuable precursor for the synthesis of heterodimers—dimers composed of two different isoquinoline units. A subsequent oxidative amination reaction between this intermediate and a second molecule of the same isoquinolinequinone leads to the formation of the symmetrical homodimer. Research has shown that the nucleophilicity of the remaining amino group in the monoaminated intermediate is comparable to that of the starting diamine, allowing the second reaction to proceed efficiently.

The yields of these reactions can be influenced by the stoichiometry of the reactants. Using an excess of the isoquinolinequinone tends to favor the formation of the homodimer, while an excess of the diamine favors the monoaminated product.

| Isoquinolinequinone Precursor | Product Type | Yield (%) |

|---|---|---|

| Quinone 1 | Monoamination Product | 52 |

| Homodimer 11 | 41 | |

| Quinone 2 | Monoamination Product | 65 |

| Homodimer 12 | 21 |

Solid-Phase Synthesis Techniques for Isoquinoline Derivatives

Solid-phase synthesis is a powerful technique for the generation of large combinatorial libraries of compounds for high-throughput screening in drug discovery. crsubscription.com This methodology has been successfully applied to the synthesis of various isoquinoline derivatives, allowing for the rapid creation of molecular diversity. organic-chemistry.orgacs.org

The general principle of solid-phase synthesis involves attaching a starting material to an insoluble polymer support (resin) via a linker. youtube.com Chemical transformations are then carried out on the substrate. A key advantage is that excess reagents and byproducts can be easily removed by washing the resin, simplifying purification. crsubscription.com After the desired synthetic sequence is complete, the final product is cleaved from the solid support.

For the synthesis of isoquinoline libraries, classic cyclization reactions have been adapted to solid-phase formats. For instance, the Pictet-Spengler reaction has been used to synthesize 1,2,3,4-tetrahydroisoquinoline derivatives on a solid support. acs.org In one approach, an N-BOC-protected tyrosine is esterified to a [4-(hydroxyphenyl)thiomethyl]polystyrene (Marshall resin). acs.org After deprotection, the resin-bound amino acid ester is reacted with an aldehyde (e.g., paraformaldehyde) in the presence of an acid like trifluoroacetic acid (TFA) to induce the Pictet-Spengler cyclization, forming the tetrahydroisoquinoline ring system directly on the support.

Once the core isoquinoline scaffold is attached to the resin, further diversification can be achieved. The secondary amine of the tetrahydroisoquinoline ring can be acylated with various arylsulfonyl chlorides or undergo reductive amination with different aldehydes to introduce a wide range of substituents. acs.org Finally, the target molecules are cleaved from the resin, often by treating with an amine, to yield a library of isoquinoline-3-carboxamides. acs.org Microwave-assisted protocols have also been developed to accelerate these solid-phase syntheses, enabling the efficient production of diverse isoquinoline libraries. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the NMR spectra is crucial for the unambiguous structural confirmation of 5-N,5-N-dimethylisoquinoline-5,8-diamine. This would involve the complete assignment of all proton and carbon signals and the mapping of their connectivity.

Proton (1H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

No specific data found.

Carbon-13 (13C) NMR Spectral Assignments

No specific data found.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, HSQC) for Connectivity Mapping

No specific data found.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are essential for identifying the functional groups present in the molecule and providing a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No specific data found.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

No specific data found.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₁H₁₃N₃, which corresponds to a theoretical monoisotopic mass of 187.111 g/mol .

Upon ionization, typically using techniques like Electrospray Ionization (ESI), the molecule would be observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 188.119. Tandem mass spectrometry (MS/MS) experiments would then be used to induce fragmentation of this precursor ion, providing insights into the compound's structure.

While a specific experimental mass spectrum for this compound is not detailed in the available literature, characteristic fragmentation pathways can be proposed based on the known behavior of isoquinoline (B145761) alkaloids and related structures. nih.gov The fragmentation of isoquinoline derivatives is often characterized by cleavages in the heterocyclic ring system and the loss of substituents. nih.gov Common fragmentation pathways would likely involve the loss of the dimethylamino group or cleavage of the diamine-substituted ring. The hydrogen/deuterium exchange experiment and high-resolution mass spectrometry are instrumental in verifying and rationalizing proposed fragmentation pathways. researchgate.net

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (Proposed) | Description |

|---|---|---|---|---|

| 188.119 ([M+H]⁺) | C₉H₈N₂⁺ | C₂H₅N (Dimethylamine) | 144.069 | Loss of the dimethylamino group. |

| 188.119 ([M+H]⁺) | C₁₀H₁₀N₂⁺ | CH₃N (Methylamine radical) | 158.084 | Loss of a methyl radical from the dimethylamino group. |

| 188.119 ([M+H]⁺) | C₁₁H₁₂N₂⁺ | NH (Imine radical) | 172.100 | Loss of the primary amine group. |

| 188.119 ([M+H]⁺) | C₉H₇N⁺ | C₂H₆N₂ | 129.058 | Cleavage involving loss of both nitrogen substituents from the benzene (B151609) ring portion. |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The extended conjugated system of the isoquinoline core in this compound is expected to give rise to distinct absorption bands.

Research on a closely related diamine with an extended conjugated system shows a wide-range absorption peak with a maximum (λmax) at 310 nm. researchgate.net This absorption is attributed to the π-π* electronic transition of the aromatic chromophores. researchgate.net The presence of amino groups, which act as auxochromes, on the isoquinoline ring system typically influences the absorption maxima. These electron-donating groups can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted isoquinoline parent molecule. thieme-connect.de The specific electronic properties and absorption spectra can be further investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov

The electronic absorption properties are crucial for applications in materials science, such as in the development of photoactive polymers. researchgate.net The molar absorption coefficient (ε), which is a measure of how strongly the compound absorbs light at a given wavelength, is another key parameter determined by UV-Vis spectroscopy. semanticscholar.org

Table 2: Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|

| NMP | 310 | π-π* | researchgate.net |

Note: NMP (N-Methyl-2-pyrrolidone) was the solvent used in the referenced study.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

A search of the available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

If a single-crystal X-ray diffraction study were to be performed, it would provide unambiguous structural information. The resulting data would be essential for understanding structure-property relationships and for rational molecular design in various applications. nih.gov The crystal structure would be solved and refined to yield a final model with atomic coordinates and displacement parameters. researchgate.net

Table 3: Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). researchgate.net |

| Space Group | The specific symmetry group of the crystal structure. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. researchgate.net |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net |

Theoretical and Computational Investigations

Molecular Dynamics Simulations for Conformational Space Exploration

There is no available research detailing molecular dynamics (MD) simulations performed to explore the conformational space of 5-N,5-N-dimethylisoquinoline-5,8-diamine. MD simulations are crucial for understanding the dynamic behavior of a molecule, identifying its stable conformers, and assessing the flexibility of its structure over time. This information is particularly important for understanding how the molecule might interact with biological targets or other molecules.

Quantum Chemical Studies of Reactivity Descriptors and Sites

Specific quantum chemical studies focusing on the reactivity descriptors and sites of this compound are not found in the surveyed literature. Such studies would typically involve the calculation of parameters like electrostatic potential maps, Fukui functions, and local softness to predict the most likely sites for electrophilic and nucleophilic attack, thereby providing a theoretical basis for its chemical reactivity.

In silico Analysis of Molecular Interactions and Binding Modes

There is a lack of published in silico analyses detailing the molecular interactions and binding modes of this compound with any specific biological target or host molecule. Molecular docking and other computational techniques are commonly used to predict how a ligand might bind to a receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

Computational Modeling of Solvent Effects on Spectroscopic and Electronic Properties

No computational models have been published that investigate the effect of different solvents on the spectroscopic and electronic properties of this compound. These studies, often using implicit or explicit solvent models, are important for understanding how the surrounding medium can influence properties like UV-Vis absorption spectra, fluorescence, and electronic transitions.

Non-Covalent Interaction (NCI) Analysis in Molecular Aggregates

A search of scientific databases did not yield any Non-Covalent Interaction (NCI) analyses for molecular aggregates of this compound. NCI analysis is a valuable computational tool for visualizing and understanding weak interactions, such as van der Waals forces and hydrogen bonds, which can play a critical role in the formation of molecular aggregates and crystals.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

There is no theoretical evaluation of the Nonlinear Optical (NLO) properties of this compound available in the literature. Theoretical calculations of properties like polarizability and hyperpolarizability are used to predict a molecule's potential for applications in optoelectronics and photonics.

Reactivity and Mechanistic Pathways of 5 N,5 N Dimethylisoquinoline 5,8 Diamine

Oxidation Reactions and Electrochemical Redox Behavior

The electrochemical redox behavior is expected to be influenced by the electron-rich nature of the molecule. The two amino groups significantly increase the electron density of the aromatic system, which would facilitate the removal of electrons. The dimethylamino group, being a stronger electron-donating group than the primary amino group, would further enhance this effect. Cyclic voltammetry studies would likely reveal one or more oxidation waves corresponding to the formation of radical cations and subsequently dicationic or quinone-diimine species. The stability of these oxidized species would be a key factor in the reversibility of the redox processes.

Reduction Chemistry, Including Catalytic Hydrogenation

The reduction of isoquinoline (B145761) derivatives is a well-established method for the synthesis of tetrahydroisoquinolines. Catalytic hydrogenation is a common method for the reduction of the isoquinoline core. For instance, isoquinolinium salts can be catalytically hydrogenated over Adams' catalyst (platinum dioxide) in ethanol (B145695) to afford the corresponding tetrahydroisoquinolines in good yields. Given this precedent, it is expected that 5-N,5-N-dimethylisoquinoline-5,8-diamine could be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative under similar conditions. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the heterocyclic ring without affecting the amino substituents.

Other reducing agents could also be employed. For example, sodium borohydride (B1222165) in the presence of an acid or other hydride sources might be effective for the reduction of the C=N bond in the isoquinoline ring system. The specific conditions would need to be optimized to achieve the desired level of reduction. It is also possible that under certain conditions, the benzenoid ring could be reduced, leading to a more complex mixture of products.

Nucleophilic Reactivity and Addition Mechanisms at the Isoquinoline Core

Nucleophilic substitution is a fundamental reaction type in which a nucleophile attacks a positively charged or electron-deficient center. In the context of the isoquinoline core, the C-1 position is particularly susceptible to nucleophilic attack, especially when the nitrogen atom is quaternized or activated. The electron-withdrawing effect of the imine nitrogen atom makes the C-1 position electrophilic.

Electrophilic Substitution Patterns on the Aromatic Rings

The isoquinoline ring system is generally deactivated towards electrophilic substitution on the pyridine (B92270) ring due to the electron-withdrawing nature of the nitrogen atom. However, the benzenoid ring is more susceptible to electrophilic attack. In this compound, the powerful electron-donating amino groups at the C-5 and C-8 positions strongly activate the benzenoid ring towards electrophilic substitution.

The directing effects of the two amino groups would govern the position of substitution. The 5-dimethylamino and 8-amino groups are ortho- and para-directing. Therefore, electrophilic substitution is expected to occur at the C-6 and C-7 positions, which are ortho to the amino groups. The relative reactivity of these positions would depend on steric factors and the specific electrophile used. For example, nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to proceed at these activated positions.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

1,3-dipolar cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. The isoquinoline system itself can act as a dipolarophile in reactions with various 1,3-dipoles. However, the reactivity in such reactions is often low. In the case of this compound, the electron-rich nature of the molecule might influence its reactivity as a dipolarophile.

More relevant to this compound is its potential to act as a precursor for the formation of fused heterocyclic systems. The amino groups provide reactive sites for the construction of additional rings. For example, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused pyrazine, imidazole, or other heterocyclic systems. The reaction of 1,5-dinitroisoquinoline with tin and hydrochloric acid, which yields 1-chloro-5-aminoisoquinolin-8-ol, demonstrates a pathway to functionalized isoquinolines that can undergo further cyclization. wikipedia.org

Mechanistic Elucidation of Catalyzed Transformations Involving Isoquinolines

The amino groups in this compound can serve as directing groups in metal-catalyzed C-H activation and functionalization reactions. For example, transition metal catalysts such as palladium, rhodium, or iridium could coordinate to the amino groups and direct the functionalization of adjacent C-H bonds. This would allow for the selective introduction of various substituents at the C-6 and C-7 positions.

Coordination Chemistry and Metal Ion Interactions

Ligand Properties of the 5,8-Diamine Moiety in Isoquinoline (B145761) Systems

The 5,8-diamine moiety in the isoquinoline framework presents two nitrogen donor atoms, making it a potent bidentate chelating ligand for a variety of metal ions. The geometry of the isoquinoline ring system positions the 5- and 8-amino groups in a manner that is conducive to the formation of a stable five-membered chelate ring upon coordination to a metal center.

The coordinating ability of the diamine moiety is influenced by both electronic and steric factors. The nitrogen atoms of the amino groups possess lone pairs of electrons that can be donated to a metal ion, forming coordinate bonds. The aromatic isoquinoline backbone can also participate in the electronic structure of the resulting metal complex through its π-system.

In the case of 5-N,5-N-dimethylisoquinoline-5,8-diamine, the presence of two methyl groups on one of the nitrogen atoms introduces specific steric and electronic effects.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the substituted nitrogen atom. This enhanced basicity would be expected to lead to stronger coordination to metal ions compared to the unsubstituted 5,8-diaminoisoquinoline.

Steric Effects: The bulk of the two methyl groups introduces steric hindrance around the substituted nitrogen donor atom. This steric crowding can influence the coordination geometry of the resulting metal complexes and may favor the formation of complexes with specific stereochemistries. The steric demand of the N,N-dimethylamino group can also affect the stability of the metal complexes, potentially leading to lower coordination numbers compared to less sterically hindered ligands.

The table below summarizes the key expected ligand properties of this compound based on the characteristics of related diaminoisoquinoline and aminoquinoline ligands.

| Property | Description |

| Denticity | Bidentate |

| Donor Atoms | Two nitrogen atoms of the 5,8-diamine moiety |

| Chelate Ring Size | Forms a stable five-membered ring with a metal ion |

| Electronic Nature | Strong σ-donor, with the N,N-dimethylamino group being more electron-rich than the primary amino group |

| Steric Hindrance | Moderate to significant, primarily from the N,N-dimethylamino group |

Synthesis and Characterization of Metal Complexes with Transition and Main Group Metals

The synthesis of metal complexes with this compound is expected to follow standard procedures for the coordination of N-donor ligands. A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A typical synthetic procedure would involve dissolving the ligand in a solvent such as ethanol (B145695), methanol, or acetonitrile. A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition or main group metals) in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is often stirred at room temperature or heated to facilitate complex formation. The resulting metal complex may precipitate from the solution and can be isolated by filtration, followed by washing and drying. For air-sensitive complexes, the synthesis would be carried out under an inert atmosphere (e.g., nitrogen or argon).

The characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques to confirm their composition and structure.

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the coordination of the ligand to the metal ion. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide evidence of metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the amino groups. A shift in the N-H stretching frequencies of the primary amino group and changes in the C-N stretching frequencies upon complexation are indicative of coordination.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and stoichiometry.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in verifying its empirical formula.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination environment.

Structural Aspects of Coordination Compounds Formed by Diaminoisoquinolines

While no specific crystal structures of metal complexes with this compound have been reported, the structural features can be inferred from related complexes of 8-aminoquinoline (B160924) and other bidentate nitrogen ligands. The coordination geometry around the metal center is determined by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Common coordination geometries for metal complexes with bidentate N,N-donor ligands include square planar, tetrahedral, and octahedral.

Square Planar Geometry: This is often observed for d8 metal ions such as Ni(II), Pd(II), and Pt(II).

Tetrahedral Geometry: This geometry is common for d10 metal ions like Zn(II) and Cd(II), as well as some high-spin d7 Co(II) complexes.

Octahedral Geometry: This is a very common coordination geometry for many transition metals, including Cr(III), Fe(II/III), Co(II/III), and Ni(II). In an octahedral complex with a bidentate ligand like this compound, the remaining coordination sites are typically occupied by other ligands, such as solvent molecules or counter-ions.

The steric bulk of the N,N-dimethylamino group in this compound is expected to play a significant role in the resulting structures. It may lead to distortions from ideal geometries and could influence the packing of the complexes in the solid state. The formation of coordination polymers is also a possibility, where the diamine ligand could bridge between metal centers, although chelation is more likely given the positioning of the donor atoms.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal ion is expected to produce distinct changes in its spectroscopic properties. These changes serve as signatures of the metal-ligand interaction.

UV-Visible Spectroscopy: The electronic spectrum of the free ligand is expected to show absorption bands in the UV region corresponding to π-π* transitions within the isoquinoline ring system. Upon coordination to a metal ion, these bands may shift in wavelength (either a bathochromic or hypsochromic shift) and change in intensity. New absorption bands may also appear in the visible region, which can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, as well as d-d transitions for transition metal complexes.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the N-H stretching vibrations of the primary amino group at the 8-position would appear in the region of 3300-3500 cm-1. Upon coordination to a metal, these bands are expected to shift to lower frequencies due to the weakening of the N-H bond. The C-N stretching vibrations would also be affected by coordination.

NMR Spectroscopy: In the 1H NMR spectrum, the protons of the ligand will experience a change in their chemical environment upon complexation, leading to shifts in their resonance signals. The protons closest to the coordination sites (i.e., the N-H proton and the protons on the isoquinoline ring near the amino groups) would be most affected. For paramagnetic metal complexes, the NMR signals may be significantly broadened and shifted.

The table below summarizes the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Expected Changes Upon Metal Coordination |

| UV-Visible | Shift in π-π* transitions; appearance of new charge-transfer and d-d bands. |

| Infrared | Shift of N-H and C-N stretching frequencies to lower wavenumbers. |

| NMR | Shift in the chemical shifts of ligand protons, particularly those near the donor atoms. |

Electrochemical Properties of Derived Coordination Compounds

The electrochemical behavior of metal complexes derived from this compound can be investigated using techniques such as cyclic voltammetry (CV). CV provides information about the redox properties of the metal center and the ligand, including the potentials at which oxidation and reduction processes occur.

The redox potential of the metal ion is expected to be significantly influenced by coordination to the diaminoisoquinoline ligand. The strong σ-donating character of the diamine moiety generally stabilizes higher oxidation states of the metal, which would be reflected in the redox potentials. The N,N-dimethylamino group, being more electron-donating than a primary amino group, would be expected to further stabilize a higher oxidation state of the metal, leading to a more negative reduction potential compared to a complex with the unsubstituted 5,8-diaminoisoquinoline.

The ligand itself may also be redox-active. The isoquinoline ring system can undergo reduction at negative potentials. The presence of the electron-donating amino groups would make this reduction more difficult compared to unsubstituted isoquinoline.

Cyclic voltammetry studies on related 8-aminoquinoline complexes have shown that the metal-centered redox processes are often quasi-reversible or irreversible, depending on the stability of the different oxidation states of the metal complex in solution. nih.gov

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes of diamine ligands are widely used as catalysts in a variety of organic transformations. While specific catalytic applications of this compound complexes have not been reported, their structural features suggest potential utility in several areas of catalysis.

Homogeneous Catalysis: Chiral versions of related diamine ligands, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, have been successfully employed in asymmetric transfer hydrogenation of imines to produce chiral amines. mdpi.comnih.gov It is conceivable that metal complexes of this compound, particularly if resolved into its enantiomers, could also be active in such reactions. The combination of a sterically demanding group and an electronically distinct amino group could provide a unique environment for stereocontrol. Other potential applications in homogeneous catalysis include cross-coupling reactions and oxidation reactions. rsc.orgunistra.fr

Heterogeneous Catalysis: The ligand could be immobilized on a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst. This would offer the advantages of easy separation of the catalyst from the reaction mixture and potential for recycling. Such supported catalysts could be used in a variety of reactions, including hydrogenations and oxidations.

Synthesis and Characterization of Functionalized Derivatives and Analogues

Systematic Structural Modifications at the Isoquinoline (B145761) Core for Property Modulation

Systematic structural modifications of the isoquinoline core are a cornerstone of rational drug design and materials science, allowing for the fine-tuning of a molecule's properties. In the context of isoquinoline-5,8-diamines, modifications can be strategically introduced to influence electronic properties, steric hindrance, and potential binding interactions.

Furthermore, the nitrogen atom within the isoquinoline ring itself can be targeted for modification. Quaternization of the nitrogen to form isoquinolinium salts is a known strategy to alter solubility and electronic properties. While direct studies on 5-N,5-N-dimethylisoquinoline-5,8-diamine are limited, research on related 1,3-diaminoisoquinoline (B156205) derivatives has demonstrated that modifications at the C5 position can have a significant effect on the molecule's binding affinity to biological targets. d-nb.info

Introduction of Diverse Functional Groups at Peripheral Positions

The introduction of diverse functional groups at the peripheral positions of the this compound core opens up a vast chemical space for creating novel derivatives with tailored functionalities. These modifications can be broadly categorized based on the nature of the introduced groups and their intended purpose.

Amino Group Derivatization: The primary and secondary amino groups of a precursor 5,8-diaminoisoquinoline offer reactive sites for a wide array of chemical transformations. Acylation, alkylation, and sulfonylation are common methods to introduce new functionalities. For example, the reaction with acyl chlorides or anhydrides can yield amide derivatives, while reactions with sulfonyl chlorides produce sulfonamides. These modifications can dramatically alter the solubility, lipophilicity, and hydrogen bonding capabilities of the parent molecule.

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the benzene (B151609) portion of the isoquinoline ring. Halogenation, nitration, and Friedel-Crafts reactions, if the ring is sufficiently activated, can provide handles for further synthetic transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes some potential functional group introductions and their possible effects:

| Functional Group | Potential Method of Introduction | Potential Effect on Properties |

| Acetyl (-COCH3) | Acylation of amino groups | Increased steric bulk, altered solubility |

| Phenyl (-C6H5) | Suzuki or Stille coupling (from a halogenated precursor) | Increased aromaticity, potential for π-π stacking |

| Nitro (-NO2) | Electrophilic nitration | Strong electron-withdrawing effect, potential precursor to an amino group |

| Halogens (-Cl, -Br, -I) | Electrophilic halogenation | Altered electronic properties, synthetic handle for cross-coupling |

Investigation of Structure-Property Relationships in Derivatized Systems

Understanding the relationship between the chemical structure of a molecule and its resulting properties is a fundamental goal in chemical research. For derivatives of this compound, these relationships can be systematically investigated by comparing the properties of a series of structurally related compounds.

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, alkyl) is expected to increase the electron density on the isoquinoline ring system, which can enhance the basicity of the nitrogen atoms and influence the molecule's absorption and emission spectra. Conversely, electron-withdrawing groups (e.g., nitro, cyano) will decrease the electron density, potentially leading to a bathochromic (red) shift in the absorption spectrum and altering the compound's redox properties.

Steric Effects: The size and spatial arrangement of substituents can have a profound impact on the molecule's conformation and its ability to interact with other molecules. Bulky groups introduced near the amino functionalities could sterically hinder their ability to act as hydrogen bond donors or to coordinate with metal ions. In the context of biological activity, steric hindrance can play a crucial role in determining the selectivity of a compound for a particular receptor or enzyme.

Comparative Studies of Reactivity and Complexation Behavior Among Analogues

Comparative studies among a series of analogues of this compound can provide valuable insights into their relative reactivity and their ability to form complexes with metal ions.

Reactivity: The reactivity of the amino groups can be compared by studying their rates of reaction with a common electrophile. For example, the rate of acylation could be monitored for a series of derivatives with different substituents on the isoquinoline core. Such studies would provide quantitative data on how electronic and steric factors influence the nucleophilicity of the amino groups.

Complexation Behavior: The presence of two nitrogen atoms in the 5- and 8-positions, along with the heterocyclic nitrogen, makes the isoquinoline-5,8-diamine (B3184429) scaffold a potential ligand for metal ions. The stability and stoichiometry of metal complexes can be investigated using techniques such as UV-Vis spectroscopy, potentiometric titrations, and NMR spectroscopy. The nature of the substituents on the isoquinoline ring can influence the coordination geometry and the stability of the resulting metal complexes. For instance, the introduction of additional donor atoms could lead to the formation of more stable, multidentate complexes. Studies on the related 8-hydroxyquinoline (B1678124) system have shown that it readily forms complexes with a variety of metal ions. researchgate.netuc.ptnih.gov

Rational Design Principles for Targeted Derivatization

The rational design of novel derivatives of this compound relies on a clear understanding of the desired properties and the structure-property relationships discussed in the previous sections.

For Enhanced Fluorescence: To design derivatives with specific fluorescence properties, one might introduce extended π-conjugated systems through cross-coupling reactions. The strategic placement of electron-donating and electron-withdrawing groups can also be used to tune the emission wavelength and quantum yield.

For Metal Ion Sensing: For applications in metal ion sensing, derivatives could be designed to exhibit a change in their fluorescence or absorption properties upon binding to a specific metal ion. This can be achieved by incorporating a known metal-binding moiety into the isoquinoline-5,8-diamine scaffold.

For Biological Applications: In the context of drug discovery, rational design would involve identifying a biological target and then designing derivatives that are complementary to the target's binding site in terms of shape, size, and electronic properties. This often involves an iterative process of design, synthesis, and biological evaluation. For example, a study on 1,3-diaminoisoquinoline derivatives focused on creating dimeric structures to enhance binding to a specific RNA target. d-nb.info

The systematic exploration of the chemical space around the this compound core, guided by these rational design principles, holds significant promise for the development of new molecules with tailored functions for a wide range of applications.

Advanced Chemical Applications and Functional Materials

Exploration as Advanced Chemical Probes and Markers

The isoquinoline (B145761) nucleus is a well-established fluorophore, and the introduction of amino groups can significantly enhance its fluorescent properties. By analogy to other amino-substituted heterocyclic compounds, 5-N,5-N-dimethylisoquinoline-5,8-diamine is expected to exhibit fluorescence, making it a candidate for the development of chemical probes and markers. The dimethylamino and primary amino groups can modulate the electronic distribution within the aromatic system, potentially leading to environmentally sensitive fluorescence (solvatochromism) or the ability to bind with specific analytes, thereby altering its photophysical properties.

For instance, derivatives of 8-aminoquinoline (B160924) have been extensively developed as fluorescent probes for the detection of metal ions, such as Zn²⁺. nih.gov The nitrogen atoms of the amino groups and the isoquinoline ring can act as a chelating unit for metal ions, leading to a "turn-on" or "turn-off" fluorescent response. This suggests that this compound could be functionalized to create selective probes for various cations and anions.

Furthermore, the primary amino group at the 8-position offers a site for chemical modification, allowing for the attachment of recognition moieties for specific biological targets. This could enable the development of targeted fluorescent probes for cellular imaging. A recent study demonstrated that the addition of a dimethylamino group to a quinoline derivative induced fluorescence, allowing for its use in tracking the molecule within cells. nih.gov This highlights the potential of the dimethylamino group in this compound to contribute to its utility as a fluorescent marker.

Table 1: Potential Photophysical Properties of this compound as a Chemical Probe (Hypothetical)

| Property | Potential Characteristic | Rationale |

| Excitation Wavelength | UV-Visible Region | Based on the extended π-system of the isoquinoline core. |

| Emission Wavelength | Visible Region | Electron-donating amino groups typically cause a red-shift in emission. |

| Quantum Yield | Moderate to High | Amino substitution can enhance the fluorescence quantum yield of aromatic systems. |

| Solvatochromism | Possible | The polar amino groups can lead to changes in fluorescence based on solvent polarity. |

| Analyte Sensing | Metal ions, pH | The nitrogen atoms can act as binding sites, leading to changes in fluorescence upon binding. |

Integration into Novel Polymeric Architectures and Hybrid Materials

The diamino functionality of this compound makes it a suitable monomer for the synthesis of novel polymers. The two amino groups can react with various co-monomers, such as dianhydrides or diacyl chlorides, to form polyimides or polyamides, respectively. The incorporation of the rigid and planar isoquinoline unit into a polymer backbone can impart desirable thermal and mechanical properties. Polyquinolines, for instance, are known for their excellent thermal stability and chemical resistance. rsc.org

The inherent optical and electronic properties of the isoquinoline core could also be transferred to the resulting polymer, leading to the development of functional materials. For example, polymers containing quinoline derivatives have been investigated for their pH-sensitive luminescent properties. amerigoscientific.com A polymer incorporating this compound could potentially exhibit similar responsive behavior, making it suitable for applications in sensors or smart coatings.

Moreover, the diamine can be used to create hybrid materials by grafting it onto the surface of inorganic substrates like silica (B1680970) or metal oxides. Such functionalized materials could find use in catalysis, separation science, or as stationary phases in chromatography.

Applications in Advanced Organic Synthesis as Reagents or Auxiliaries

While the direct use of this compound as a reagent or auxiliary in advanced organic synthesis is not yet established, its structural features suggest several potential applications. The nucleophilic nature of the amino groups allows it to act as a scavenger for acids or as a ligand in metal-catalyzed reactions. The isoquinoline scaffold itself is a key component in many biologically active molecules and pharmaceuticals. amerigoscientific.comresearchgate.net

The diaminoisoquinoline structure could serve as a starting material for the synthesis of more complex heterocyclic systems. The amino groups provide handles for further chemical transformations, enabling the construction of diverse molecular architectures. Numerous synthetic methods have been developed for the functionalization of the isoquinoline ring, which could be applied to this compound to generate a library of derivatives for various applications. bohrium.comorganic-chemistry.org

Development as Fluorescent or Chromogenic Materials

As previously mentioned, the isoquinoline core, particularly when substituted with electron-donating groups, is a promising platform for the development of fluorescent materials. The photophysical properties of this compound could be fine-tuned by modifying the substituents on the amino groups or the isoquinoline ring. This could lead to the creation of dyes and pigments with specific colors and high fluorescence quantum yields.

The development of chromogenic materials, which change color in response to an external stimulus, is another potential application. The amino groups in this compound could be involved in charge-transfer interactions, which can be sensitive to changes in the environment, such as pH, solvent polarity, or the presence of specific analytes. This could be exploited for the design of colorimetric sensors.

Table 2: Comparison of Fluorescent Properties of Related Amino-Aromatic Compounds

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| 8-Aminoquinoline | ~330 | ~400 | - | General Knowledge |

| Quinine Sulfate (in 0.1 M H₂SO₄) | 350 | 450 | 0.58 | Standard Reference |

| Fluorescent Quinoline Derivative (RM-581-Fluo) | 355 | 440 | - | nih.gov |

Note: The data for this compound is not available and would require experimental determination.

Investigation in Supramolecular Chemistry and Self-Assembly

The planar structure of the isoquinoline ring and the presence of hydrogen bond donors (the primary amino group) and acceptors (the nitrogen atoms) make this compound an interesting candidate for studies in supramolecular chemistry and self-assembly. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, this molecule could potentially self-assemble into well-defined nanostructures, such as sheets, ribbons, or vesicles.

The ability to form ordered assemblies is a key feature in the design of functional materials for electronics, photonics, and sensing. The self-assembly of DNA, for example, is a powerful tool for organizing matter on the nanoscale. rsc.org By analogy, the programmed self-assembly of synthetic molecules like this compound could lead to the creation of novel materials with tailored properties. Dimeric derivatives of 1,3-diaminoisoquinoline (B156205) have been synthesized and shown to interact with biological macromolecules, highlighting the potential for designing self-assembling systems based on the diaminoisoquinoline scaffold. d-nb.infonih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Sustainable Synthetic Routes

The imperative for green chemistry is steering synthetic organic chemistry towards more sustainable and efficient methodologies. Future research on 5-N,5-N-dimethylisoquinoline-5,8-diamine will undoubtedly prioritize the development of eco-friendly synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus will likely include:

Catalytic C-H Amination: Direct C-H amination of an appropriately substituted isoquinoline (B145761) precursor would represent a highly atom-economical route. Research into transition-metal catalysis (e.g., using palladium, copper, or iron catalysts) or even metal-free approaches could yield efficient methods for the introduction of the diamino functionalities.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of N-heterocycles. nih.gov Future synthetic strategies could leverage this technology to expedite the construction of the this compound scaffold.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis would be a significant step towards the efficient and sustainable production of this compound.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer a highly selective and environmentally benign alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Amination | High atom economy, reduced number of synthetic steps |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields |

| Flow Chemistry | Enhanced process control, scalability, improved safety |

| Bio-catalysis | High selectivity, mild reaction conditions, environmentally friendly |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The electron-rich nature of the 5,8-diamino-substituted isoquinoline ring suggests a rich and potentially unexplored reactivity profile. The interplay between the aromatic isoquinoline core and the two amino groups, one of which is tertiary, could give rise to novel chemical transformations.

Future investigations in this area may include:

Electrophilic Aromatic Substitution: A systematic study of the regioselectivity of electrophilic aromatic substitution reactions on the isoquinoline core, influenced by the directing effects of the two amino groups, is warranted. This could lead to the synthesis of a diverse library of novel derivatives.

Oxidative Chemistry: The electron-rich nature of the diamino system makes it susceptible to oxidation. Exploring its behavior with various oxidizing agents could reveal interesting transformations, potentially leading to the formation of novel heterocyclic systems or materials with unique electronic properties.

Metal-Catalyzed Cross-Coupling Reactions: The amino groups can be leveraged to direct C-H activation for cross-coupling reactions, enabling the introduction of a wide range of substituents (e.g., aryl, alkyl, etc.) onto the isoquinoline backbone.

Dearomatization Reactions: Investigating the dearomatization of the isoquinoline ring system could provide access to novel, three-dimensional molecular scaffolds with potential biological and material science applications. researchgate.net

Synergistic Approaches Combining Computational Predictions with Experimental Validation

The integration of computational chemistry with experimental work is a powerful paradigm in modern chemical research. For this compound, this synergy can accelerate discovery and provide deeper mechanistic insights.

Potential areas for this combined approach include:

Prediction of Physicochemical Properties: Density Functional Theory (DFT) calculations can be employed to predict key properties such as molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic signatures (IR, NMR, UV-Vis). nih.govnih.gov These predictions can guide experimental characterization and aid in the interpretation of results.

Modeling Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways of novel transformations, providing a rational basis for optimizing reaction conditions and predicting the feasibility of new reactions.

In Silico Design of Derivatives: Computational screening of virtual libraries of derivatives of this compound can identify candidates with desirable electronic, optical, or binding properties for specific applications, thereby prioritizing synthetic efforts.

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic data. nih.gov |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. rsc.org |

| Molecular Dynamics (MD) | Simulation of the compound's behavior in different solvent environments or in complex with other molecules. |

Integration of Diaminoisoquinolines into Novel Functional Materials and Devices

The inherent electronic properties of the this compound scaffold, stemming from its extended π-system and electron-donating amino groups, make it a promising building block for advanced functional materials.

Emerging research could focus on:

Organic Electronics: The electron-rich nature of this compound suggests its potential use as a p-type organic semiconductor. Its incorporation into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) could be explored. The design of derivatives could allow for the tuning of optoelectronic properties. researchgate.net

Chemosensors: The nitrogen atoms in the isoquinoline ring and the amino groups can act as binding sites for metal ions or other analytes. Modification of the scaffold with fluorophores could lead to the development of novel fluorescent chemosensors.

Metal-Organic Frameworks (MOFs): The diamino functionality provides two potential coordination sites for the construction of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.

Interdisciplinary Research Opportunities within Chemical Sciences

The versatility of the this compound structure opens up numerous opportunities for collaborative research across different sub-disciplines of chemistry.

Potential interdisciplinary avenues include:

Medicinal Chemistry: Isoquinoline derivatives are known to exhibit a wide range of biological activities. The unique substitution pattern of this compound could be a starting point for the design of novel therapeutic agents.

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking interactions make this molecule an interesting candidate for the construction of self-assembling supramolecular architectures.

Catalysis: The diaminoisoquinoline could serve as a novel ligand for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.

Polymer Chemistry: Incorporation of the this compound unit into polymer backbones could lead to the development of new conductive polymers or materials with interesting photophysical properties.

Q & A